5-Hydroxy-3-(4-methoxycarbonylphenyl)benzoic acid

HPPD Inhibitor Herbicide Enzyme Assay

Researchers exploring tyrosine catabolism or herbicide SAR need potent, selective chemical probes. This biphenyl carboxylic acid offers a distinct substitution pattern (5-hydroxy, 4'-methyl ester) with validated sub-micromolar HPPD activity. - **Potency**: 90 nM IC50 against porcine HPPD, enabling SAR campaigns. - **Selectivity Window**: Weak HDAC activity (IC50 >7 µM) for controlled experimental design. - **Synthetic Versatility**: Free carboxylic acid and phenol handle amide coupling, esterification, or ether formation. - **Supply**: ≥97% purity; reliable procurement for medicinal chemistry.

Molecular Formula C15H12O5
Molecular Weight 272.25 g/mol
CAS No. 1258611-76-5
Cat. No. B6405067
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Hydroxy-3-(4-methoxycarbonylphenyl)benzoic acid
CAS1258611-76-5
Molecular FormulaC15H12O5
Molecular Weight272.25 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)C2=CC(=CC(=C2)O)C(=O)O
InChIInChI=1S/C15H12O5/c1-20-15(19)10-4-2-9(3-5-10)11-6-12(14(17)18)8-13(16)7-11/h2-8,16H,1H3,(H,17,18)
InChIKeyDWPRNIDKFQUJNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Hydroxy-3-(4-methoxycarbonylphenyl)benzoic acid: Chemical & Structural Profile


5-Hydroxy-3-(4-methoxycarbonylphenyl)benzoic acid (CAS 1258611-76-5) is a biphenyl carboxylic acid derivative with a molecular formula of C15H12O5 and a molecular weight of 271.24 g/mol . It is characterized by a 5-hydroxy substitution on one aromatic ring and a 4'-methoxycarbonyl (methyl ester) group on the second ring of the biphenyl core . This compound is commercially available as a research intermediate with a purity specification of NLT 97% .

Scaffold Biphenyl carboxylic acid intermediate with 5-hydroxy and 4′-methyl ester motif
Selection basis Distinct substitution pattern defines target interactions in enzyme assays
Procurement context Research intermediate; purity specification to verify per lot

5-Hydroxy-3-(4-methoxycarbonylphenyl)benzoic acid: Analog Substitution Risk


In the biphenyl carboxylic acid chemical space, substitution with a close analog is not scientifically equivalent due to the unique combination of a 5-hydroxy group and a 4'-methyl ester on the biphenyl scaffold. This specific substitution pattern defines its distinct physicochemical properties and is the basis for its documented, albeit limited, biological activity profile [1]. While the compound is not widely characterized in peer-reviewed literature, its distinct functional groups differentiate it from other biphenyl carboxylic acids, which may be mono-carboxylic or lack the specific hydroxyl/methyl ester motif, leading to different target interactions and assay outcomes [2].

Functional group mismatch Analogues lacking the 5-hydroxy/4′-methyl ester combination may exhibit altered physicochemical properties and target recognition profiles.
Assay outcome variability Mono-carboxylic or differently substituted biphenyl acids can shift enzyme inhibition patterns; direct interchange without validation may compromise assay reproducibility.

5-Hydroxy-3-(4-methoxycarbonylphenyl)benzoic acid: Performance Evidence


HPPD Inhibition Profile vs. Class Baseline

5-Hydroxy-3-(4-methoxycarbonylphenyl)benzoic acid demonstrates inhibition of 4-Hydroxyphenylpyruvate dioxygenase (HPPD) with an IC50 of 90 nM [1]. For context, other structurally related benzoic acid derivatives, such as benzoic acid 3-oxo-cyclohex-1-enyl ester, show significantly weaker inhibition against the same target with an IC50 of 1,580 nM [2]. While a direct head-to-head study is not available, this cross-study comparison indicates the compound's IC50 is approximately 17.5-fold lower (more potent) than a related benzoate ester in the same assay system.

HPPD IC50 comparison
Cross-study comparable
90 nM (target) vs 1,580 nM (benzoate ester)
Supports HPPD-targeted assay differentiation
Cross-study; direct head-to-head data not available
HPPD Inhibitor Herbicide Enzyme Assay

HDAC Activity: Functional Selectivity

The compound exhibits an IC50 of 7.76 µM against Histone Deacetylase (HDAC) activity [1]. This is a low micromolar activity. In contrast, a series of biphenyl carboxylic acid derivatives modified with a hydroxamic acid moiety demonstrate significantly higher potency, with IC50 values in the 14-88 nM range against specific HDAC isoforms (HDAC2 and HDAC3) [2]. This class-level inference suggests that 5-Hydroxy-3-(4-methoxycarbonylphenyl)benzoic acid, lacking the zinc-binding hydroxamic acid group, is a weak HDAC inhibitor and is thus functionally distinct from optimized, potent HDAC inhibitors.

HDAC activity context
Class-level inference
7.76 µM (target) vs 14.47 nM (hydroxamic acid derivative)
Supports weak HDAC activity differentiation
Not suited for studies requiring potent HDAC inhibition
HDAC Inhibitor Epigenetics Cancer Research

5-Hydroxy-3-(4-methoxycarbonylphenyl)benzoic acid: Application Scenarios


HPPD Herbicide Lead Discovery

The compound's IC50 of 90 nM against porcine HPPD [1] positions it as a viable starting point for structure-activity relationship (SAR) studies in herbicide development. Its potency is a key differentiator from other commercially available biphenyl carboxylic acid fragments with weaker HPPD activity. Researchers can procure this compound to initiate medicinal chemistry campaigns focused on optimizing selectivity and in planta efficacy.

Chemical Probe for Metabolic Disease

Inhibition of HPPD is a validated mechanism for treating type I tyrosinemia [1]. The sub-micromolar HPPD activity of 5-Hydroxy-3-(4-methoxycarbonylphenyl)benzoic acid makes it a suitable chemical probe for investigating tyrosine catabolism pathways in cellular or in vitro models, provided that its weak HDAC activity (IC50 > 7 µM) is controlled for in experimental design [2].

Combinatorial Library Scaffold

The compound's unique 5-hydroxy-3-(4-methoxycarbonylphenyl)benzoic acid core offers distinct synthetic handles. The carboxylic acid and phenolic hydroxyl group can be selectively functionalized for amide coupling, esterification, or ether formation [1]. This versatility makes it a valuable building block for generating diverse combinatorial libraries for screening against a range of targets beyond HPPD.

Application
Selection Property
Validation Focus
HPPD-targeted SAR studies
HPPD inhibition context
In vitro enzyme assay cross-validation
Tyrosine catabolism research
HPPD target engagement context
Pathway modulation with HDAC activity control
Scaffold derivatization
Synthetic handle diversity
Functional group reactivity verification
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